molecular formula C12H16N2O3 B14124055 N,N-diethyl-2-(4-nitrophenyl)acetamide

N,N-diethyl-2-(4-nitrophenyl)acetamide

Cat. No.: B14124055
M. Wt: 236.27 g/mol
InChI Key: GDKVFFXDYCFHIA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . Researchers value this compound as a specialized acetamide derivative, characterized by its nitrophenyl and diethylamino functional groups. These structural features make it a potential intermediate or building block in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships and developing novel chemical entities. The presence of the nitro group offers a site for further chemical reduction or substitution, expanding its utility in creating more complex molecules. As a high-purity reference standard, it aids in method development and analytical studies. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage information prior to use.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N,N-diethyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

GDKVFFXDYCFHIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the direct acylation of diethylamine using 4-nitrophenylacetyl chloride (Fig. 1). This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride ion. Stoichiometric studies indicate optimal results with a 1:1.05 molar ratio of diethylamine to acyl chloride to account for volatile amine losses.

Table 1: Standard Conditions for Acyl Chloride Method

Parameter Specification
Solvent Anhydrous dichloromethane
Temperature 0–5°C (initial), then room temperature
Reaction Time 2–4 hours
Workup Aqueous HCl wash, NaHCO₃ neutralization
Yield 82–88%
Purity (HPLC) >99.5%

The critical purification step involves recrystallization from ethanol-water (3:1 v/v), which removes residual diethylamine hydrochloride and oligomeric byproducts. Nuclear magnetic resonance (NMR) analysis confirms successful synthesis through characteristic signals at δ 1.12 ppm (triplet, 6H, CH₂CH₃), δ 3.38 ppm (quartet, 4H, NCH₂), and δ 7.72 ppm (doublet, 2H, aromatic ortho to nitro group).

Scale-Up Considerations

Industrial-scale implementations utilize continuous flow reactors to mitigate thermal runaway risks. A 2024 study demonstrated that maintaining Reynolds numbers >2500 in tubular reactors enhances mixing efficiency, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ with consistent purity.

Carbodiimide-Mediated Coupling of 4-Nitrophenylacetic Acid

Dicyclohexylcarbodiimide (DCC) Activation

For laboratories lacking acyl chloride infrastructure, the carbodiimide method provides a viable alternative. This two-step protocol activates 4-nitrophenylacetic acid using DCC, followed by aminolysis with diethylamine (Fig. 2). The reaction typically employs a 1:1.2:1 molar ratio of acid:DCC:amine in anhydrous tetrahydrofuran (THF).

Table 2: Optimized Parameters for DCC Coupling

Parameter Specification
Activation Time 30 minutes at 0°C
Coupling Temperature Reflux (66°C)
Reaction Duration 12–18 hours
Byproduct Removal Filtration of dicyclohexylurea
Yield 74–79%
Purity (GC-MS) 97.8–98.4%

Notably, this method eliminates hazardous chloride emissions but requires strict moisture control. Infrared spectroscopy (IR) monitoring reveals complete acid conversion when the carbonyl stretch shifts from 1705 cm⁻¹ (free acid) to 1689 cm⁻¹ (active ester).

Solvent and Catalyst Innovations

Recent advancements substitute THF with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point (106°C). Combined with 4-dimethylaminopyridine (DMAP) catalysis, this modification reduces reaction times to 8 hours while improving yields to 83%.

Nucleophilic Substitution of Haloacetamide Derivatives

Halogen Exchange Pathways

An alternative route involves quaternizing 2-chloro-N-(4-nitrophenyl)acetamide with diethylamine in pressurized reactors (Fig. 3). This method, though less common, proves valuable for introducing isotopic labels.

Table 3: Halogen Substitution Protocol

Condition Detail
Precursor 2-chloro-N-(4-nitrophenyl)acetamide
Amine Concentration 40% w/v in DMF
Pressure 3 bar N₂
Temperature 90°C
Reaction Time 48 hours
Yield 68–72%

Mass spectrometry (MS) analysis of deuterated analogs (d₁₀-diethyl) confirms 99.3% isotopic enrichment using this approach, highlighting its utility in pharmacokinetic studies.

Comparative Analysis of Synthetic Methods

Table 4: Methodological Comparison

Metric Acyl Chloride DCC Coupling Halogen Substitution
Raw Material Cost $$$ $$ $$$$
Reaction Scale Multi-kilogram <100 g <10 g
Byproducts HCl gas Dicyclohexylurea NaCl
Purification Difficulty Moderate Challenging Simple
Environmental Impact High (Cl⁻ waste) Moderate Low
Typical Application Industrial production Lab-scale R&D Isotope labeling

The acyl chloride method remains the industry standard for bulk synthesis, while carbodiimide coupling excels in small-scale functionalization. Halogen substitution serves niche applications despite its lower efficiency.

Purity Optimization and Analytical Validation

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (65:35 acetonitrile:0.1% TFA water) resolves N,N-diethyl-2-(4-nitrophenyl)acetamide (tR = 12.7 min) from residual diethylamine (tR = 2.1 min) and nitroso byproducts (tR = 18.9 min).

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.1 Hz, 6H), 3.38 (q, J=7.1 Hz, 4H), 3.75 (s, 2H), 7.72 (d, J=8.6 Hz, 2H), 8.21 (d, J=8.6 Hz, 2H)
  • IR (KBr): 1678 cm⁻¹ (amide C=O), 1521 cm⁻¹ (asymmetric NO₂), 1349 cm⁻¹ (symmetric NO₂)
  • HRMS (ESI+): m/z calc. for C₁₂H₁₇N₂O₃ [M+H]⁺ 237.1234, found 237.1231

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: N,N-diethyl-2-(4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

N,N-diethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as a nucleophile in substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Features
This compound 1659 (C=O), 1503 (NO₂ asym) δ 1.2–1.4 (diethyl CH₃), 7.6–8.2 (Ar-H)
N,N-Diethyl-2-(4-oxoimidazol-2-yl)acetamide 1745 (C=O), 1640 (C=N) δ 3.4 (N-CH₂), 6.8–7.1 (imidazole-H)
N-(4-Fluoro-3-nitrophenyl)-triazolylacetamide 1740 (C=O), 1520 (NO₂) δ 2.3 (CH₃ triazole), 7.1–8.3 (Ar-H)

Key Research Findings

  • Repellent Efficacy : N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) showed 98% repellency against Aedes aegypti at 4 hours, outperforming nitro-substituted analogues due to reduced irritation .
  • Radiopharmaceutical Potential: Fluorinated pyrazolo-pyrimidine acetamides (e.g., [¹⁸F]DPA-714) derived from the parent structure exhibit nanomolar affinity for TSPO, critical for neuroimaging .
  • Synthetic Flexibility : The parent compound’s nitro group enables facile functionalization (e.g., reduction to amine for coupling ), whereas methyl/methoxy analogues require harsher conditions for modification .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-diethyl-2-(4-nitrophenyl)acetamide and its analogs for reproducibility?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 4-nitrobenzyl chloride and diethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of diethylamine to 4-nitrobenzyl chloride), temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . For analogs (e.g., methoxy-substituted derivatives), substituent position and electron-donating/withdrawing groups influence reaction yields. Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water) and NMR (¹H/¹³C) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Assign signals for the nitrophenyl ring (δ 8.2–8.4 ppm for aromatic protons) and diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N bonds ≈1.36–1.42 Å) and angles (e.g., acetamide carbonyl group at ~120°) to confirm stereoelectronic effects .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1 for C₁₂H₁₆N₂O₃) .

Q. How is the repellent efficacy of this compound assessed in laboratory settings?

  • Methodological Answer : Conduct WHO-recommended arm-in-cage assays using Aedes aegypti mosquitoes. Prepare test solutions in ethanol (e.g., 25% w/v), apply to fabric patches, and measure protection time (PT₅₀: time until 50% of mosquitoes land/bite). Compare with DEET/DEPA controls. For in vitro assays, use olfactometers to evaluate volatile release kinetics and electrophysiological (EAG) responses to quantify receptor interactions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

  • Methodological Answer : Substituents on the phenyl ring significantly modulate repellency and receptor binding. For example:

  • Electron-withdrawing groups (e.g., nitro at para-position) enhance stability and interaction with insect olfactory receptors (e.g., Orco proteins) .
  • Methoxy groups (e.g., 4-methoxy derivatives) reduce volatility, prolonging protection time but may decrease binding affinity .
  • Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict optimal lipophilicity (logP ~2.5–3.5) for dermal penetration .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic degradation or formulation effects. Strategies include:

  • Metabolic stability assays : Incubate compounds with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance skin permeability and reduce volatility .
  • In vivo imaging : Apply radiolabeled analogs (e.g., ¹⁸F-DPA-713) to track biodistribution and correlate with repellent activity .

Q. What strategies are effective in addressing conflicting data on the compound’s toxicity profile?

  • Methodological Answer : Conduct tiered toxicity assessments:

  • Acute toxicity : OECD Guideline 423 (oral LD₅₀ in rodents) and dermal irritation tests (Draize scale) .
  • Subchronic studies : 28-day exposure to evaluate hematological (e.g., WBC counts) and biochemical (e.g., liver enzymes) changes .
  • Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to assess mitochondrial membrane potential (JC-1 staining) and oxidative stress (ROS assays) .

Q. How can radiosynthesis of this compound derivatives advance neuroimaging studies?

  • Methodological Answer : Radiolabeling with ¹¹C or ¹⁸F enables PET imaging of peripheral benzodiazepine receptors (PBRs). For example:

  • ¹¹C-DPA-713 : Synthesize via Pd-mediated coupling of tributylstannyl precursors with [¹¹C]methyl iodide. Validate radiochemical purity (>95%) via radio-TLC and assess receptor binding in rodent brain sections .
  • Kinetic modeling : Use Logan graphical analysis to quantify PBR density in neuroinflammatory models .

Q. What crystallographic insights inform the design of stable polymorphs for this compound?

  • Methodological Answer : Polymorph screening via solvent evaporation (e.g., methanol/water) identifies stable forms. Key parameters:

  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=C) using Hirshfeld surfaces .
  • Thermal stability : Perform DSC/TGA to compare melting points and decomposition profiles .
  • Bioavailability : Correlate crystal packing (e.g., monoclinic vs. orthorhombic) with dissolution rates in simulated sweat (pH 4.5–6.5) .

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